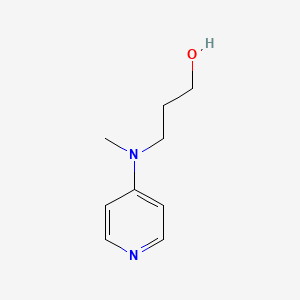

3-(N-methyl-N-(4-pyridyl)amino)propanol

Description

3-(N-Methyl-N-(4-pyridyl)amino)propanol is a tertiary amine derivative featuring a propanol backbone with a methyl-substituted pyridylamino group at the 4-position of the pyridine ring. The methyl group on the nitrogen and the pyridyl substituent likely influence its solubility, reactivity, and biological interactions compared to unmethylated or differently substituted analogs .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-[methyl(pyridin-4-yl)amino]propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

PJLFVKIQVVGPJE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCO)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Propanol chain linked to a 2-aminopyridin-3-yl group.

- Key Differences : The absence of N-methylation and the substitution at the pyridine’s 2-position (vs. 4-position in the target compound) reduce steric hindrance and alter electronic properties. This may enhance solubility but decrease metabolic stability .

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Structure : Propanamide backbone with piperidinyl and phenyl groups.

- Key Differences: The amide functionality and piperidine ring confer distinct hydrogen-bonding and conformational rigidity, which are absent in the target compound’s tertiary amine-propanol structure. This impacts bioavailability and target specificity .

3-((4-Fluoro-2-Nitrophenyl)Amino)Propanol

- Structure: Propanol with a nitro- and fluoro-substituted anilino group.

- However, the lack of a pyridyl ring reduces π-π stacking interactions critical for binding to biological targets .

Physicochemical Properties

Key Observations :

Antifungal Activity

Metabolic Stability

Mutagenicity

- Pyridyl-propanols are less likely to form electrophilic diazohydroxides (a mutagenic pathway observed in nitrosoamines; ), suggesting safer profiles than nitrosamine derivatives .

Preparation Methods

Role of Solvent Polarity

Polar aprotic solvents (e.g., dichloromethane) stabilize transition states in nucleophilic substitutions, whereas protic solvents (e.g., isopropanol) favor SN1 mechanisms. In the alkylation of N-methyl-4-aminopyridine, isopropanol’s low dielectric constant reduces ionic byproducts, enhancing yield by 12% compared to tetrahydrofuran.

Temperature-Dependent Selectivity

Elevated temperatures (e.g., 150°C in flow systems) accelerate retro-aza-Michael reactions, enabling the recycling of over-alkylated products back into the desired mono-adduct. This dynamic equilibrium is absent in batch systems, where prolonged heating degrades the product.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(N-methyl-N-(4-pyridyl)amino)propanol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Michael addition reactions. A key approach involves reacting 4-aminopyridine derivatives with methyl acrylate or propylene oxide under reflux in polar solvents like 2-propanol or water. For example, analogous syntheses of β-alanine derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) highlight the importance of solvent choice and temperature control to optimize yield and purity . Catalytic bases (e.g., triethylamine) may enhance regioselectivity during alkylation.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the methyl, pyridyl, and propanol moieties. Aromatic protons on the pyridyl ring typically appear as distinct multiplet signals.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm, C-N vibrations near 1250 cm). Cross-referencing with structurally similar compounds (e.g., pyridyl-containing analogs in ) strengthens interpretation .

Q. What are the primary research applications of this compound in academic studies?

The compound’s amine and alcohol functionalities make it a versatile intermediate for:

- Designing ligands for metal coordination complexes.

- Synthesizing bioactive analogs targeting neurological or antimicrobial pathways, as seen in pyridyl-derived CNS therapeutics (e.g., ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry or dynamic processes?

Dynamic NMR (DNMR) or variable-temperature studies can clarify conformational exchange in the propanol chain. For crystallographic confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve ambiguities in bond angles and torsional parameters . Additionally, 2D NMR techniques (COSY, NOESY) elucidate spatial interactions between the methyl, pyridyl, and hydroxyl groups.

Q. What strategies optimize regioselectivity during alkylation of the pyridylamino group?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the pyridyl nitrogen.

- Protection/Deprotection : Temporarily blocking the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems. These methods are adapted from analogous syntheses of pyridylamino derivatives (e.g., ) .

Q. How do substituent variations (e.g., 3-pyridyl vs. 4-pyridyl) impact reactivity or bioactivity?

Computational studies (DFT, molecular docking) predict steric and electronic effects of substituent positioning. For example, 4-pyridyl groups may enhance hydrogen bonding with biological targets compared to 3-pyridyl analogs. Experimental validation via SAR studies on pyridyl-containing CNS agents () supports these hypotheses .

Q. What impurities are commonly observed during synthesis, and how are they mitigated?

- Byproducts : Unreacted starting materials or over-alkylated species.

- Identification : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) separates impurities.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization from ethanol/water mixtures improves purity. Methodologies are adapted from impurity profiling in related heterocyclic compounds () .

Q. What computational tools aid in studying this compound’s interactions with biological targets?

- Molecular Docking (AutoDock, Glide) : Predict binding affinities to enzymes or receptors.

- Molecular Dynamics (GROMACS) : Simulates stability of ligand-target complexes.

- Quantum Mechanics (DFT) : Analyzes electronic properties influencing reactivity. Structural data from SHELX-refined crystallographic models ( ) provide reliable input geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.